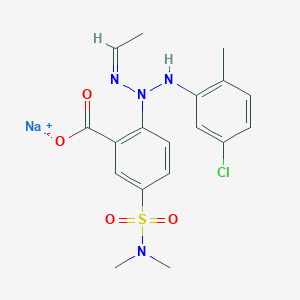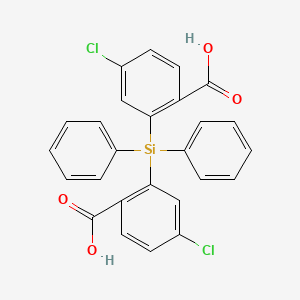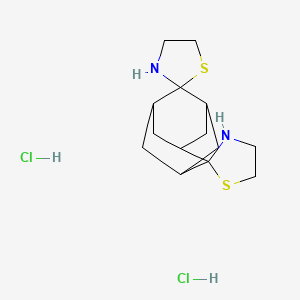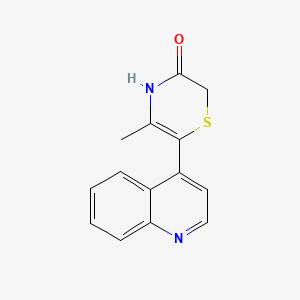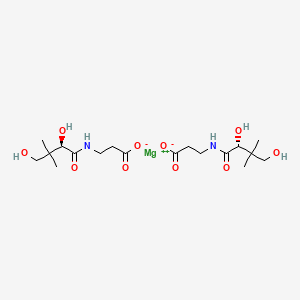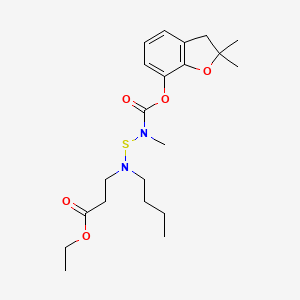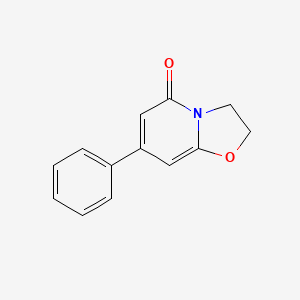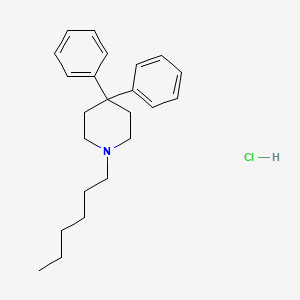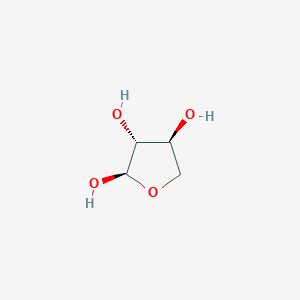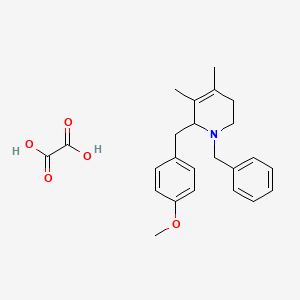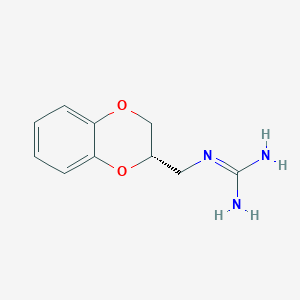
Guanidine, N-(((2S)-2,3-dihydro-1,4-benzodioxin-2-yl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. Despite its initial promise, it was withdrawn from the market due to liver toxicity concerns.
Preparation Methods
Synthetic Routes and Reaction Conditions: Guanoxan, (S)-, can be synthesized through a multi-step chemical process starting from benzodioxin derivatives. The synthesis involves the formation of a guanidine group attached to a benzodioxin ring. Key reaction conditions include the use of strong bases and controlled temperatures to ensure the correct stereochemistry.
Industrial Production Methods: Industrial production of Guanoxan, (S)-, involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve high yields and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions: Guanoxan, (S)-, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium azide (NaN3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted guanidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic compounds.
Biology: Investigated for its effects on biological systems, particularly in cardiovascular research.
Medicine: Initially developed as an antihypertensive agent, though its use was limited due to toxicity.
Industry: Potential use in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
Guanoxan, (S)-, exerts its effects by acting as a sympatholytic agent, which means it inhibits the sympathetic nervous system. The molecular targets include adrenergic receptors, and the pathways involved are related to the regulation of blood pressure and heart rate.
Comparison with Similar Compounds
Guanethidine
Reserpine
Guanabenz
Methylguanidine
Properties
CAS No. |
1326703-83-6 |
|---|---|
Molecular Formula |
C10H13N3O2 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
2-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]guanidine |
InChI |
InChI=1S/C10H13N3O2/c11-10(12)13-5-7-6-14-8-3-1-2-4-9(8)15-7/h1-4,7H,5-6H2,(H4,11,12,13)/t7-/m0/s1 |
InChI Key |
HIUVKVDQFXDZHU-ZETCQYMHSA-N |
Isomeric SMILES |
C1[C@@H](OC2=CC=CC=C2O1)CN=C(N)N |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CN=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



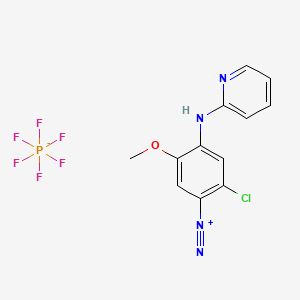
![18,34-dimethoxy-19,33-diazanonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(31),2(34),3(16),4(13),5(33),6,8,10,14,17,19,21,23,25,28(32),29-hexadecaene-12,27-dione](/img/structure/B15181762.png)
